molecular formula C19H24N2O B15114796 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine

Katalognummer: B15114796
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: QTCZJRWRFVPTKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a methoxy group attached to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to scale up the production while maintaining high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Wirkmechanismus

The mechanism of action of 4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylethyl group, piperidine ring, and methoxy-substituted pyridine makes it a versatile compound with diverse applications in various fields .

Eigenschaften

Molekularformel

C19H24N2O

Molekulargewicht

296.4 g/mol

IUPAC-Name

4-[[1-(1-phenylethyl)piperidin-3-yl]methoxy]pyridine

InChI

InChI=1S/C19H24N2O/c1-16(18-7-3-2-4-8-18)21-13-5-6-17(14-21)15-22-19-9-11-20-12-10-19/h2-4,7-12,16-17H,5-6,13-15H2,1H3

InChI-Schlüssel

QTCZJRWRFVPTKF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)COC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.